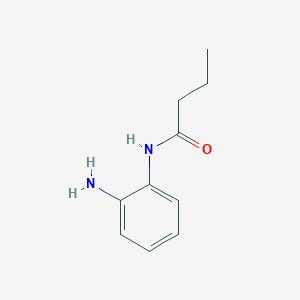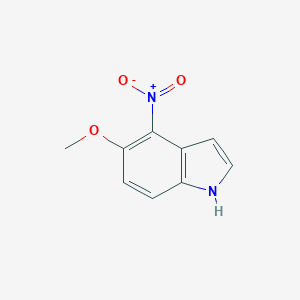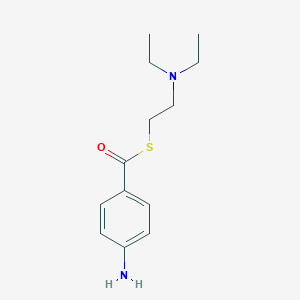
Thiocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocaine is a local anesthetic that belongs to the class of amino amides. It is used for pain relief during minor surgical procedures. Thiocaine is also known as ethyl 4-aminobenzoate thiocaine or procaine thiocaine. It is synthesized by the reaction of procaine with carbon disulfide.
Mecanismo De Acción
Thiocaine acts by blocking the voltage-gated sodium channels in nerves. This results in the loss of sensation in the area. Thiocaine binds to the sodium channels in their open state and stabilizes them in the closed state. This prevents the influx of sodium ions into the nerve cell, which is required for the generation of an action potential.
Biochemical and Physiological Effects:
Thiocaine has both biochemical and physiological effects. Biochemically, it inhibits the activity of the sodium channels in nerves. Physiologically, it results in the loss of sensation in the area where it is applied. Thiocaine also has vasodilatory effects, which can lead to a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiocaine has several advantages for lab experiments. It is a local anesthetic, which means that it can be applied directly to the area of interest without affecting the rest of the body. Thiocaine is also relatively easy to synthesize and purify. However, thiocaine has some limitations for lab experiments. Its effects are relatively short-lived, which can make it difficult to study long-term effects. Additionally, thiocaine can have variable effects depending on the concentration and application method.
Direcciones Futuras
There are several future directions for research on thiocaine. One area of interest is the development of more potent and selective local anesthetics. Another area of interest is the study of the long-term effects of local anesthetics on nerve function. Additionally, there is interest in the use of local anesthetics for the treatment of chronic pain. Finally, there is interest in the development of new methods for the delivery of local anesthetics, such as transdermal patches or injectable gels.
Métodos De Síntesis
Thiocaine is synthesized by the reaction of procaine with carbon disulfide. The reaction takes place in the presence of sodium hydroxide. The resulting product is purified by recrystallization in ethanol.
Aplicaciones Científicas De Investigación
Thiocaine is widely used in scientific research for its local anesthetic properties. It is used to block the action of voltage-gated sodium channels in nerves, which results in the loss of sensation in the area. Thiocaine is also used as a tool to study the mechanism of action of local anesthetics.
Propiedades
Número CAS |
120-49-0 |
|---|---|
Nombre del producto |
Thiocaine |
Fórmula molecular |
C13H20N2OS |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
S-[2-(diethylamino)ethyl] 4-aminobenzenecarbothioate |
InChI |
InChI=1S/C13H20N2OS/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 |
Clave InChI |
KGFZGOVGODRJEE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(=O)C1=CC=C(C=C1)N |
SMILES canónico |
CCN(CC)CCSC(=O)C1=CC=C(C=C1)N |
Otros números CAS |
120-49-0 |
Sinónimos |
Thiocaine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



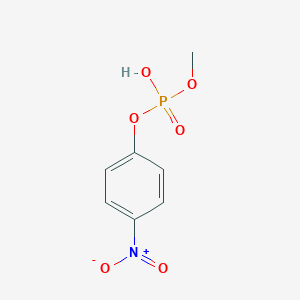

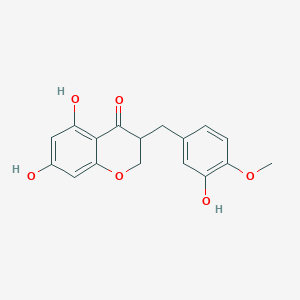

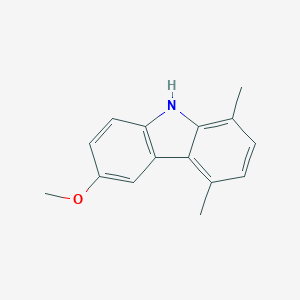
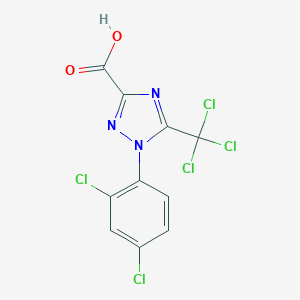
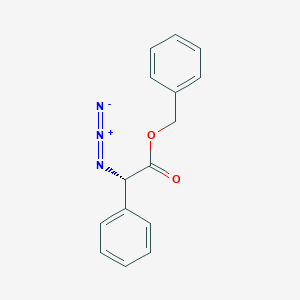
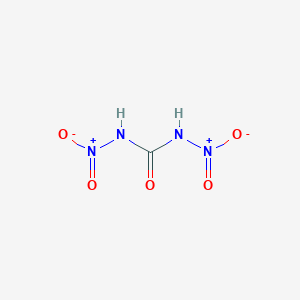
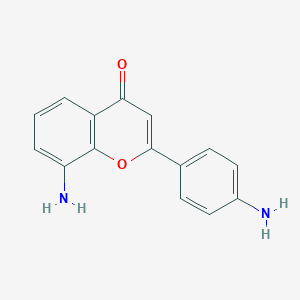
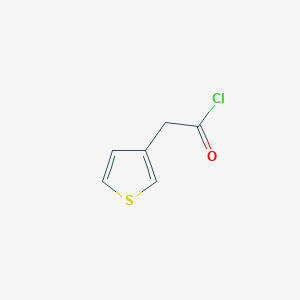
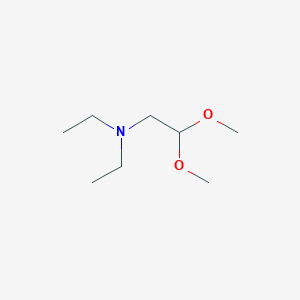
![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)
